

Spectroscopic Characterization of Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl (2-aminoethyl)
(methyl)carbamate hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for **Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride** (CAS No: 162576-01-4). Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside generalized experimental protocols for NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, offering theoretical data and standardized methodologies for the characterization of this and similar molecules.

Chemical Structure and Properties

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is a chemical compound with the molecular formula $C_{11}H_{17}ClN_2O_2$ and a molecular weight of 244.72 g/mol ^[1] Its structure features a benzyl carbamate moiety linked to a methylated ethylamine side chain, existing as a hydrochloride salt.

Caption: Chemical structure of **Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride**.

Predicted Spectral Data

In the absence of publicly available experimental spectra, the following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride**. These predictions are based on computational models and should be used as a reference for experimental verification.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.35	Multiplet	5H	Ar-H
~5.15	Singlet	2H	O-CH ₂ -Ar
~3.60	Triplet	2H	N-CH ₂ -CH ₂
~3.10	Triplet	2H	CH ₂ -CH ₂ -NH ₃ ⁺
~2.95	Singlet	3H	N-CH ₃
~8.30	Broad Singlet	3H	-NH ₃ ⁺

Solvent: D₂O

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~158.0	C=O (Carbamate)
~136.0	Ar-C (Quaternary)
~129.0	Ar-CH
~128.5	Ar-CH
~128.0	Ar-CH
~68.0	O-CH ₂ -Ar
~48.0	N-CH ₂ -CH ₂
~38.0	CH ₂ -CH ₂ -NH ₃ ⁺
~35.0	N-CH ₃

Solvent: D₂O

Table 3: Predicted IR Spectral Data

Frequency (cm ⁻¹)	Functional Group
~3000-2800	N-H stretch (Ammonium salt)
~1700	C=O stretch (Carbamate)
~1600, ~1450	C=C stretch (Aromatic)
~1250	C-N stretch
~1150	C-O stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
209.13	[M+H] ⁺ (of free base)
231.11	[M+Na] ⁺ (of free base)

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a compound such as **Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure complete dissolution.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
 - Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Thin Film: If the compound is soluble in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

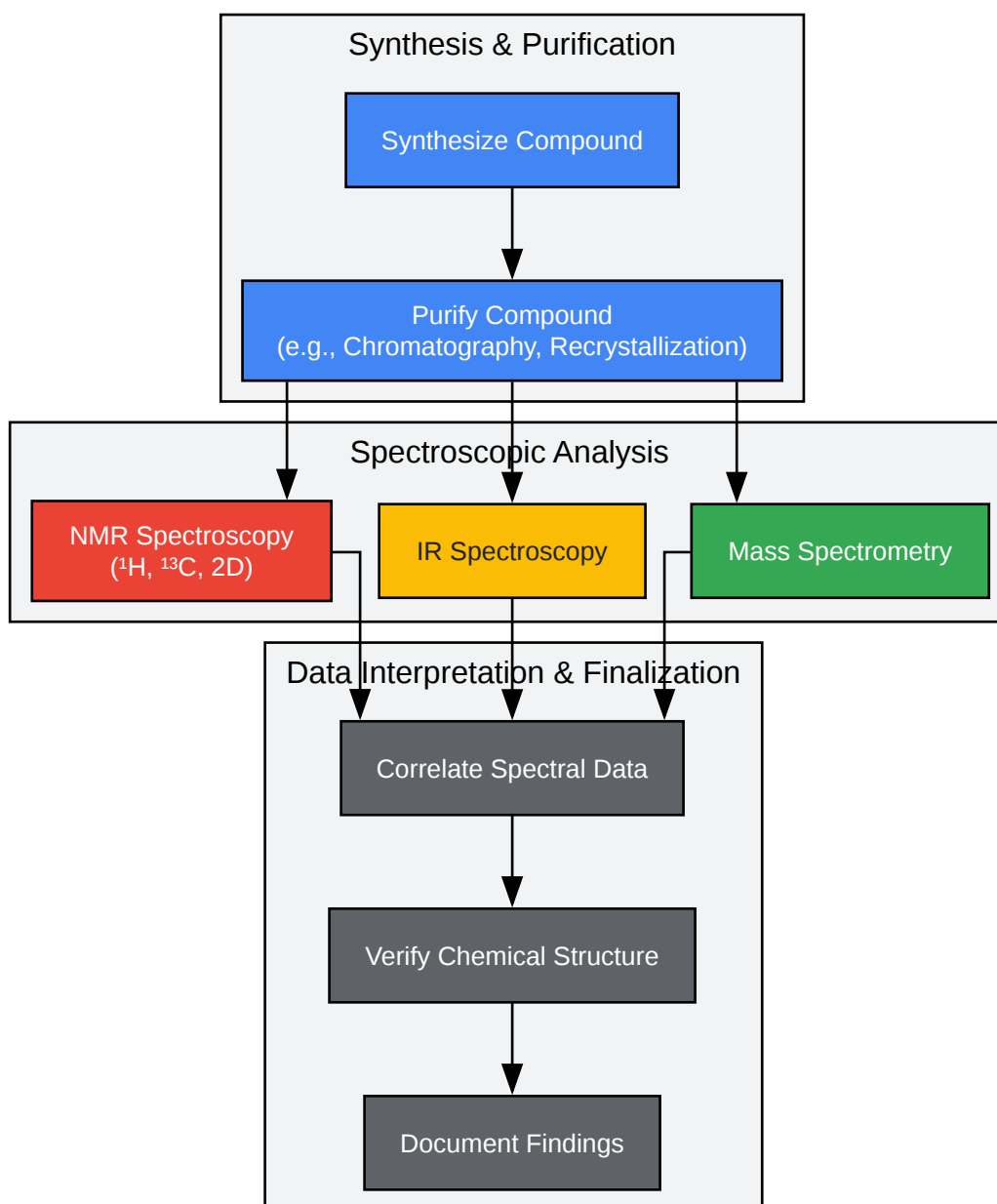
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The spectrum is typically recorded from 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Acquisition:
 - Infuse the sample solution directly into the ion source or inject it via an HPLC system.
 - Acquire the mass spectrum in positive ion mode to observe protonated molecules ($[\text{M}+\text{H}]^+$) or other adducts.
 - The mass range should be set to scan beyond the expected molecular weight.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized chemical compound.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While experimental spectral data for **Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride** is not readily found in the public domain, this guide provides a solid foundation for its characterization. The predicted NMR, IR, and MS data offer valuable reference points for

researchers. Furthermore, the detailed, generalized experimental protocols and the logical workflow for spectroscopic analysis serve as a practical handbook for the synthesis and verification of this and other novel chemical entities. It is recommended that any future experimental work on this compound be published to enrich the collective knowledge base.

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References

- 1. rsc.org [rsc.org]
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